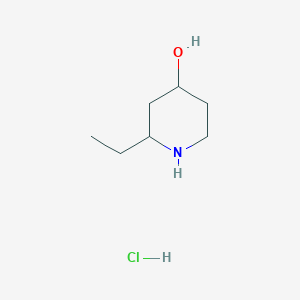

2-Ethylpiperidin-4-ol hydrochloride

Description

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

2-ethylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6-9H,2-5H2,1H3;1H |

InChI Key |

HGJWXWGUXGKQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylpiperidine with hydrochloric acid, leading to the formation of the hydrochloride salt. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the piperidine ring followed by functionalization to introduce the ethyl and hydroxyl groups. The final step involves the conversion to the hydrochloride salt, ensuring high purity and yield suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Halogenation using reagents like thionyl chloride or bromine.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-Ethylpiperidin-4-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic compounds.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 2-Ethylpiperidin-4-ol hydrochloride, as indicated by computational similarity scores (0.85–0.97):

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 1126-09-6 | 0.97 | Ethyl ester, acetate group |

| 3-Methylpiperidin-4-ol hydrochloride | 7583-53-1 | 0.93 | Methyl group at 3-position |

| Methyl 2-(piperidin-4-yl)acetate hydrochloride | 169458-04-2 | 0.92 | Methyl ester |

| Ethyl piperidine-4-carboxylate | 16780-05-5 | 0.95 | Ethyl ester at 4-position |

Sources :

Structural Insights:

- Ethyl vs.

- Hydroxyl vs. Ester Groups : The hydroxyl group at the 4-position contributes to higher polarity and hydrogen-bonding capacity compared to ester-functionalized analogs like Ethyl 2-(piperidin-4-yl)acetate hydrochloride. This may reduce blood-brain barrier penetration but improve solubility in aqueous environments .

Physicochemical Properties

| Compound Name | Molecular Weight | Key Properties |

|---|---|---|

| Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | 221.72 g/mol | Ester group enhances stability |

| 3-Methylpiperidin-4-ol hydrochloride | ~165.6 g/mol | Lower molecular weight, higher polarity |

| 4-[(2-Nitrophenoxy)methyl]piperidine HCl | 270.76 g/mol | Nitrophenoxy group increases reactivity |

Sources :

- Molecular Weight : Heavier analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl at 221.72 g/mol) may exhibit slower metabolic clearance compared to lighter derivatives.

- Solubility : Hydroxyl-containing derivatives like 2-Ethylpiperidin-4-ol HCl are expected to have higher aqueous solubility than esterified analogs, which are more lipophilic .

Q & A

Q. What are the common synthetic routes for preparing 2-Ethylpiperidin-4-ol hydrochloride, and what factors influence the choice of reaction conditions?

Methodological Answer:

- Synthetic Routes :

- Nucleophilic Substitution : React piperidin-4-ol with ethyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base (e.g., triethylamine) to form the ethylpiperidine intermediate, followed by HCl salt formation .

- Reductive Amination : Reduce 2-ethyl-4-oxopiperidine using NaBH4 or LiAlH4 in ethanol, followed by HCl treatment .

- Key Factors :

- Solvent Choice : Dichloromethane minimizes side reactions (e.g., elimination), while ethanol facilitates reductive amination .

- Base Selection : Triethylamine is preferred for neutralizing HCl byproducts without forming stable emulsions .

- Temperature : Room temperature for substitution vs. reflux for reductive amination.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer :

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50) for purity assessment (>95%) .

- TLC : Ethyl acetate/methanol (8:2) with ninhydrin staining to monitor reaction progress .

Advanced Research Questions

Q. What strategies can resolve enantiomers of this compound, and how does stereochemistry impact its biological activity?

Methodological Answer :

- Resolution Strategies :

- Biological Impact :

Q. How do structural modifications at the piperidine ring affect pharmacokinetic properties in preclinical models?

Methodological Answer :

- Modification Strategies :

- PK Studies :

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

- Root Cause Analysis :

- Resolution Workflow :

- Replicate studies using identical cell lines (e.g., HEK293 vs. CHO).

- Validate target engagement via SPR or ITC to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.